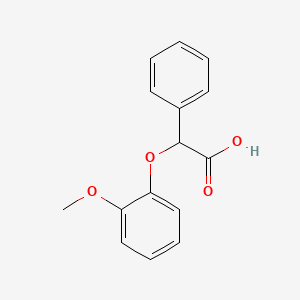

(o-Methoxyphenoxy)phenylacetic acid

Descripción

(o-Methoxyphenoxy)phenylacetic acid is a phenylacetic acid derivative characterized by an ortho-methoxyphenoxy substituent on the phenylacetic acid backbone. This compound is synthesized via hydrolysis of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate under alkaline conditions, yielding a solid product with a 78.57% yield .

Propiedades

Número CAS |

53498-61-6 |

|---|---|

Fórmula molecular |

C15H14O4 |

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

2-(2-methoxyphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O4/c1-18-12-9-5-6-10-13(12)19-14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,17) |

Clave InChI |

LXLIMXAIDZLLPW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del ácido (o-metoxifenoxi)fenilacético generalmente implica la reacción de cianuro de metoxibencilo con ácido sulfúrico concentrado. El proceso incluye los siguientes pasos :

- Agregar lentamente y continuamente cianuro de metoxibencilo a ácido sulfúrico concentrado del 30% al 70% a una temperatura de 90 °C-150 °C.

- Mantener la preservación del calor y la reacción de reflujo.

- Controlar la tasa de conversión del nitrilo y detener la reacción cuando el contenido de componentes de nitrilo residual sea inferior al 0,1% -1%.

- Enfriar los materiales de reacción y separar el agua ácida y la sal de la capa inferior.

- Neutralizar la capa de aceite marrón superior (ácido metoxifenilacético) hasta que el pH sea 7,5-10.

- Agregar carbón activado para adsorción y decoloración, seguido de filtración.

- Acidificar el filtrado con ácido inorgánico hasta que el pH sea 1-4, enfriar y precipitar en condiciones de agitación.

- Realizar una filtración por succión y lavar el producto con agua limpia, seguido de centrifugación y secado para obtener el producto terminado.

Métodos de producción industrial

La producción industrial del ácido (o-metoxifenoxi)fenilacético sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. El proceso está diseñado para ser simple, estable, de alto rendimiento y rentable .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (o-metoxifenoxi)fenilacético experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.

Sustitución: Los grupos metoxi y fenoxi pueden sufrir reacciones de sustitución con varios reactivos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, ácido clorhídrico, hidróxido de cobre (II) y varios disolventes orgánicos como etanol y éter dietílico .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Química

En química, el ácido (o-metoxifenoxi)fenilacético se utiliza como reactivo en diversas reacciones de síntesis orgánica. Sirve como intermedio en la síntesis de moléculas más complejas .

Biología

Medicina

En medicina, el ácido (o-metoxifenoxi)fenilacético se investiga por sus posibles propiedades terapéuticas, incluida su función como antioxidante y su capacidad para modular las vías biológicas .

Industria

Industrialmente, el compuesto se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos .

Mecanismo De Acción

El mecanismo de acción del ácido (o-metoxifenoxi)fenilacético implica su interacción con varios objetivos y vías moleculares. El compuesto puede actuar como antioxidante donando electrones para neutralizar los radicales libres. También puede interactuar con enzimas y receptores, modulando su actividad e influenciando los procesos biológicos .

Comparación Con Compuestos Similares

Table 1: Methoxy-Substituted Analogs

| Compound | Substituent Position | Key Activity | Relative Potency |

|---|---|---|---|

| (o-Methoxyphenoxy)phenylacetic acid | Ortho-methoxy | Not reported (inferred antiviral) | N/A |

| SN15/SN16 | Varied methoxy | Antiviral | Baseline |

| SN_23 | 3-Methoxy | Antiviral | 2–6× higher |

Halogenated Phenylacetic Acid Derivatives

Halogen substituents, particularly fluorine and chlorine, modulate activity and selectivity:

- 2-Fluorophenylacetic acid (SN17) : Substitution at the 2-position increased antiviral activity ≥2× compared to the 4-fluoro analog (SN18) .

Key Insight: Ortho-substituted halogens (e.g., 2-fluoro in SN_17) may improve target engagement compared to this compound, depending on the biological target’s hydrophobicity and steric requirements.

Hydroxylated and Other Polar Derivatives

Hydroxyl groups influence metabolic pathways and bioactivity:

- 4-Hydroxyphenylacetic acid : Found in Rubus pinfaensis and fungal metabolites, this compound is associated with bile acid modulation and antifungal properties .

- 3,4-Dihydroxyphenylacetic acid : A dopamine metabolite with anticancer activity, illustrating how dihydroxylation enhances redox activity and receptor interactions .

Comparison: The methoxyphenoxy group in this compound may confer greater metabolic stability than hydroxylated analogs, which are prone to phase II conjugation (e.g., glucuronidation) .

Structural Analogs and Bioisosteres

- Phenylpropanoic acid esters: SN_23’s superior antiviral activity over phenylacetic esters suggests that elongating the carbon chain improves target affinity .

- Acid bioisosteres: Derivatives of phenylacetic and phenylpropanoic acids exhibit multitarget antihyperglycemic effects, with molecular docking showing enhanced binding to PTP-1B and AR enzymes .

Table 2: Structural Modifications and Activity

| Modification | Example Compound | Therapeutic Area | Key Advantage |

|---|---|---|---|

| Methoxyphenoxy | Target compound | Antiviral (inferred) | Steric/electronic modulation |

| Phenylpropanoic acid | SN_23 | Antiviral | Increased chain flexibility |

| Dichlorophenoxy | Fenclofenac | Anti-inflammatory | Reduced side effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.